molecular formula C4H4BF3KN3 B13458488 Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide

Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide

Cat. No.: B13458488
M. Wt: 201.00 g/mol
InChI Key: JBYHSRQAUWMARE-UHFFFAOYSA-N
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Description

Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a 2-aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-aminopyrimidine with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the trifluoroborate group.

    Substitution: The amino group in the pyrimidine ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed antitrypanosomal and antiplasmodial activities . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes in the parasite’s life cycle.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C4H4BF3KN3

Molecular Weight

201.00 g/mol

IUPAC Name

potassium;(2-aminopyrimidin-5-yl)-trifluoroboranuide

InChI

InChI=1S/C4H4BF3N3.K/c6-5(7,8)3-1-10-4(9)11-2-3;/h1-2H,(H2,9,10,11);/q-1;+1

InChI Key

JBYHSRQAUWMARE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(N=C1)N)(F)(F)F.[K+]

Origin of Product

United States

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